molecular formula C5H14O6P2 B1598017 5-phosphonopentylphosphonic Acid CAS No. 4672-25-7

5-phosphonopentylphosphonic Acid

Cat. No. B1598017
CAS RN: 4672-25-7
M. Wt: 232.11 g/mol
InChI Key: QRKINCQKOGXVEO-UHFFFAOYSA-N
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Description

5-phosphonopentylphosphonic Acid is a chemical compound with the molecular formula C5H14O6P2. It has a molecular weight of 232.11 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H14O6P2/c6-12(7,8)4-2-1-3-5-13(9,10)11/h1-5H2,(H2,6,7,8)(H2,9,10,11) . The Canonical SMILES is C(CCP(=O)(O)O)CCP(=O)(O)O .


Physical And Chemical Properties Analysis

The melting point of this compound is between 160-161 degrees Celsius . Other computed properties include a molecular weight of 232.11 g/mol, a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 6 .

Scientific Research Applications

Surface and Interface Modification

Phosphonates, including 5-phosphonopentylphosphonic acid, are utilized for controlling surface and interface properties in various materials. They serve as coupling molecules in the development of hybrid or composite materials and (opto)electronic devices. Their coordination chemistry plays a crucial role in the surface modification of inorganic substrates, enhancing the performance and functionality of organic electronic devices, photovoltaic cells, and nanostructured composite materials (Guerrero et al., 2013).

Photodegradation and Environmental Applications

Research on phosphonates has also focused on their environmental behavior, particularly their photodegradation in water. This is significant for understanding the fate of phosphonates in natural environments and their potential impacts. Studies have shown that phosphonates undergo UV light conversion, a process that can be enhanced in the presence of iron, suggesting pathways for the removal or degradation of these compounds in aquatic environments (Lesueur et al., 2005).

Synthesis and Functionalization

The synthesis and functional applications of phosphonic acids, including methods for the preparation of phosphonic acids from various precursors, are critical for their use in a wide range of applications. These include drug development, bone targeting, the design of hybrid materials, and surface functionalization for analytical purposes (Sevrain et al., 2017).

Enzyme Catalysis

Phosphonate esters have been investigated for their ability to serve as substrates or inhibitors in enzyme catalysis. For instance, the hydrolysis of phosphonate esters by 5'-nucleotide phosphodiesterase highlights the potential of phosphonates in biochemical applications, offering insights into their interactions with enzymes and their role in biological processes (Kelly et al., 1975).

Biomedical Applications

In the realm of medicinal chemistry, aminophosphonic acids and their derivatives, closely related to phosphonates, have garnered interest for their biological activities. These compounds serve as analogues of amino acids and have found applications in metabolic regulation, drug development against various disorders, and as inhibitors or enhancers in biological studies (Orsini et al., 2010).

properties

IUPAC Name

5-phosphonopentylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14O6P2/c6-12(7,8)4-2-1-3-5-13(9,10)11/h1-5H2,(H2,6,7,8)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKINCQKOGXVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCP(=O)(O)O)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378722
Record name 5-phosphonopentylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4672-25-7
Record name 5-phosphonopentylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Pentylenediphosphonic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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